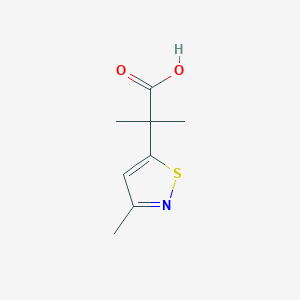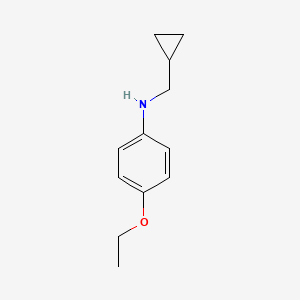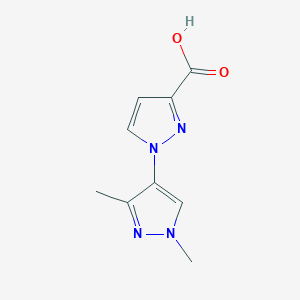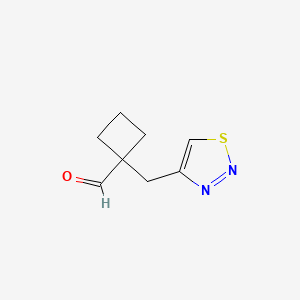
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀N₂OS It features a cyclobutane ring attached to a carbaldehyde group and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane-1-carbaldehyde with a thiadiazole derivative. One common method includes the use of hydrazonoyl halides and thiocyanates under controlled conditions to form the thiadiazole ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Cyclobutane carbaldehyde derivatives: These compounds share the cyclobutane ring and aldehyde group but lack the thiadiazole ring.
Uniqueness
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, thiadiazole ring, and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2OS |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
1-(thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-12-10-9-7/h5-6H,1-4H2 |
Clave InChI |
IBDAJAMKFWDLCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=CSN=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)
![2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)
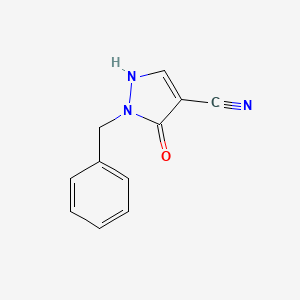

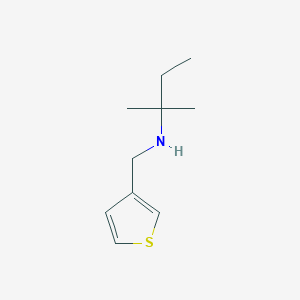
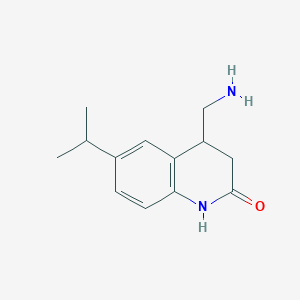
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
